benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a substituted dihydropyridine derivative characterized by a benzyl carbamate group at the 1-position, a ketone at the 4-position, and an isopropyl substituent at the 2-position. Its synthesis involves sodium borohydride-mediated reduction under optimized conditions (−20°C) to avoid over-reduction byproducts, achieving an 84.5% yield and scalability to 100 g .
Properties
IUPAC Name |
benzyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLWZNQANNVSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446557 | |
| Record name | Benzyl 4-oxo-2-(propan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248919-73-5 | |
| Record name | Phenylmethyl 3,4-dihydro-2-(1-methylethyl)-4-oxo-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248919-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-oxo-2-(propan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves:
- Formation of the pyridinium intermediate via acylation of a substituted pyridine,
- Nucleophilic addition of an alkyl Grignard reagent to the activated pyridinium salt,
- Subsequent reduction and functional group manipulations to install the isopropyl substituent and the benzyl carboxylate ester.
This approach leverages the reactivity of pyridinium salts towards nucleophilic addition and the use of benzyl chloroformate as an acylating agent to introduce the carboxylate ester moiety.
Acylation of Pyridine Derivatives with Benzyl Chloroformate
A key step in the preparation is the acylation of 2-substituted pyridines with benzyl chloroformate to form the corresponding N-acylpyridinium salts. This reaction is typically conducted at low temperatures (around −20 °C) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to control reactivity and selectivity.
- Example: 4-methoxypyridine reacted with benzyl chloroformate in THF at −20 °C forms the N-acylpyridinium salt, which is a key intermediate for subsequent nucleophilic addition.
Nucleophilic Addition of Alkyl Grignard Reagents
The addition of alkyl Grignard reagents to the N-acylpyridinium salts is a critical step to introduce the 2-isopropyl substituent (or other alkyl groups) at the pyridine ring.
- Grignard reagents such as isopropylmagnesium bromide are added to the acylpyridinium salt at low temperatures to afford the corresponding 3,4-dihydropyridine derivatives with high regioselectivity.
- The reaction is often catalyzed by chiral copper complexes to achieve enantioselectivity, with enantiomeric excess (ee) values reported up to >99% at −78 °C, although the ee decreases at higher temperatures.
- Solvent choice affects the reaction outcome; dichloromethane and toluene have been reported to give excellent conversions and stereoselectivities.
Reduction and Functional Group Transformations
Following nucleophilic addition, the intermediate products undergo reduction and further transformations to yield the desired this compound.
- Reduction of intermediates can be performed using zinc powder in acetic acid or sodium borohydride under controlled conditions to reduce the pyridinium ring and stabilize the dihydropyridine structure.
- Enzymatic catalysis or transition metal-catalyzed hydrogenation (e.g., palladium-catalyzed hydrogenation) may be employed for selective deprotection or chiral resolution steps.
- Hydrolysis and removal of protecting groups (e.g., Boc group) under basic conditions (e.g., lithium hydroxide) finalize the synthesis.
Representative Preparation Procedure (Summarized)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Acylation | 2-substituted pyridine + benzyl chloroformate, THF or CH2Cl2, −20 °C, nitrogen atmosphere | Formation of N-acylpyridinium salt |
| 2. Nucleophilic Addition | Isopropylmagnesium bromide (Grignard reagent), chiral Cu catalyst (optional), −78 to 0 °C | Addition to pyridinium salt, formation of 3,4-dihydropyridine intermediate with isopropyl substituent |
| 3. Reduction | Sodium borohydride or zinc/acetic acid, controlled temperature | Reduction of pyridinium ring to dihydropyridine |
| 4. Deprotection & Hydrolysis | Palladium-catalyzed hydrogenation, lithium hydroxide hydrolysis | Removal of protecting groups, formation of benzyl ester |
Research Findings and Optimization Data
A detailed study on the optimization of reaction conditions for similar pyridine derivatives showed:
| Entry | Catalyst | Solvent | Temperature | Conversion (%) | Enantiomeric Excess (ee %) | Notes |
|---|---|---|---|---|---|---|
| 1 | None | THF | Room temp | 100 | 0 | Racemic product |
| 2 | Chiral Cu complex | CH2Cl2 | −78 °C | 100 | >99 | Highest ee with benzyl chloroformate |
| 3 | Chiral Cu complex | Toluene | −78 °C | 100 | 94 | Slightly lower ee |
| 4 | Chiral Cu complex | Et2O | −78 °C | 100 | 88 | Moderate ee |
| 5 | Chiral Cu complex | CH2Cl2 | Room temp | 100 | 52 | Decreased ee at higher temp |
Data adapted from optimization studies on related pyridine substrates and benzyl chloroformate acylation
Notes on Challenges and Considerations
- The steric hindrance introduced by the isopropyl group at the 2-position can impede pyridinium salt formation, requiring careful selection of acylating agents and reaction conditions.
- Low temperature is crucial to maintain high enantioselectivity and suppress competing non-catalyzed background reactions.
- The choice of solvent and catalyst ligand significantly affects yield and stereoselectivity.
- Post-reaction purification often involves chromatographic techniques to isolate the pure dihydropyridine ester.
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety undergoes oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO) under acidic conditions. For example:
Reactions typically proceed at elevated temperatures (80–120°C) with yields dependent on steric hindrance from the methyl group.
Reduction Reactions
The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) :
LiAlH achieves higher yields (>85%) but requires anhydrous conditions.
Hydrolysis
The ester group hydrolyzes under acidic or basic conditions:
-
Acidic Hydrolysis : Produces 7-methyl-3-oxooctanoic acid and ethanol:
-
Basic Hydrolysis (Saponification) : Forms the sodium salt of the acid.
Condensation Reactions
The compound participates in aldol and Claisen condensations due to its α-hydrogens . For example, under basic conditions (NaOEt/EtOH), it forms β-hydroxy esters:
Yields range from 60–75% depending on reaction time and temperature .
Alkylation
Ethyl
Scientific Research Applications
Summary of Synthesis Methods
| Method | Description |
|---|---|
| Hantzsch Synthesis | Condensation reaction involving aldehyde, β-keto ester, and ammonia. |
| Continuous Flow Synthesis | Utilizes automated reactors for efficient production in industrial settings. |
Biological Activities
Benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate exhibits various biological activities that are primarily attributed to its interaction with calcium channels. Compounds in the dihydropyridine class are known to function as calcium channel blockers, making them valuable in treating cardiovascular diseases.
Potential Biological Applications
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties.
- Anticancer Properties : Research indicates potential anticancer effects, warranting further investigation into its mechanisms.
- Calcium Channel Blocker : It may inhibit calcium influx into cells, thereby regulating vascular tone and cardiac function.
Case Studies
Several studies have explored the pharmacological potential of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine derivatives:
-
Study on Calcium Channel Blocking Activity :
- Objective : To evaluate the efficacy of benzyl 2-isopropyl derivatives as calcium channel blockers.
- Findings : Demonstrated significant inhibition of L-type calcium channels in vitro.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial properties against various bacterial strains.
- Results : Showed promising activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridines are known to act as calcium channel blockers by binding to the L-type calcium channels in the cell membrane, inhibiting calcium influx, and thereby exerting their pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is compared to structurally analogous derivatives with varying substituents. Key differences in molecular weight, substituent effects, and applications are summarized below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects on Reactivity and Synthesis: The isopropyl group in the target compound introduces steric bulk, which may slow reaction kinetics but improves selectivity during reduction steps compared to smaller substituents like methyl or ethyl .
Electronic and Physicochemical Properties :
- Fluorine in the 4-fluorophenyl derivative (CAS 414910-19-3) enhances electronegativity, which could improve metabolic stability in drug candidates .
- Methyl and ethyl derivatives exhibit lower molecular weights, favoring solubility in polar solvents, whereas isopropyl and propyl groups enhance lipophilicity .
Applications :
- Pharmaceuticals : The fluorophenyl variant is likely prioritized for drug discovery due to fluorine’s role in optimizing pharmacokinetics .
- Material Science : The methyl derivative () is utilized for developing materials with tailored optical or mechanical properties, leveraging its stability and reactivity .
- Scalability : The target compound’s synthesis is optimized for large-scale production (100 g), a critical advantage over derivatives requiring complex conditions (e.g., low-temperature reactions for fluorinated analogs) .
Research Findings and Challenges
- Synthetic Challenges : Over-reduction byproducts (e.g., hydroxyl group formation) are a common issue in sodium borohydride-mediated reactions. The target compound’s −20°C protocol mitigates this, whereas propyl or ethyl analogs may require additional optimization .
- Structural Characterization : Tools like SHELXL () and ORTEP-3 () are critical for resolving crystal structures of these compounds, particularly for fluorinated or sterically hindered derivatives.
- Commercial Availability : Suppliers like LookChem () and赫澎生物 () list several analogs, but the isopropyl variant remains less documented, suggesting niche research use.
Q & A
Q. What are the key synthetic routes for benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via sodium borohydride reduction of a pyridine precursor. For example, using tetrahydrofuran (THF) as a solvent instead of methanol-tetrahydrofuran mixtures reduces esterification side reactions with benzyl chloroformate. Temperature optimization is critical: reactions at −20°C minimize over-reduction (e.g., reduction of ketone carbonyls to hydroxyls), achieving yields up to 84.5% . Key steps include solvent selection, temperature control, and monitoring for intermediates via LC-MS or NMR.
Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its intermediates?
¹H and ¹³C NMR are essential for verifying the dihydropyridine core and substituents. For example:
- The 4-oxo group appears as a carbonyl signal near δ 165–170 ppm in ¹³C NMR.
- The isopropyl group shows characteristic triplet splitting for its methine proton (δ ~4.0 ppm) and doublets for methyl groups (δ ~1.2–1.4 ppm).
- Aromatic protons from the benzyl group resonate at δ 7.2–7.4 ppm . Comparative analysis with analogs (e.g., tert-butyl or ethyl derivatives) aids in peak assignment .
Q. What are the primary applications of this compound in heterocyclic chemistry?
This dihydropyridine derivative serves as a precursor for bioactive heterocycles. For example:
- Functionalization at the 4-oxo position enables synthesis of fused-ring systems (e.g., spiro compounds) for drug discovery .
- The benzyl carbamate group facilitates selective deprotection for further derivatization, such as coupling with triazoles or indole moieties .
Advanced Research Questions
Q. How can computational methods (e.g., density functional theory, DFT) predict reactivity and stability of this compound under varying conditions?
DFT calculations model electron distribution and reactive sites. For example:
- The 4-oxo group’s electron-withdrawing nature increases susceptibility to nucleophilic attack at the α-carbon.
- Steric effects from the isopropyl group influence regioselectivity in cycloaddition reactions . Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, validates computational models .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected byproducts in reduction reactions)?
Over-reduction byproducts (e.g., hydroxylated analogs) are identified via:
Q. How does the compound’s stereoelectronic profile influence its biological activity in cytotoxicity studies?
The dihydropyridine core’s planarity and electron-deficient 4-oxo group enhance interactions with biological targets. For example:
- Analogous compounds exhibit cytotoxicity by intercalating DNA or inhibiting topoisomerases.
- Substituent modifications (e.g., replacing benzyl with biphenyl groups) improve binding affinity to kinase domains . In vitro assays (e.g., MTT) combined with molecular docking (AutoDock Vina) elucidate structure-activity relationships .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this compound given its potential hazards?
- Store at −20°C under inert gas (argon) to prevent oxidation.
- Use fume hoods and PPE (gloves, goggles) due to potential irritant properties inferred from analogs (e.g., ethyl 2-amino-6-boc derivatives) .
- Monitor stability via TLC or HPLC, as prolonged storage may lead to dimerization via Michael addition.
Q. How are impurities (e.g., regioisomers) characterized and quantified during synthesis?
- Chiral HPLC with UV detection (λ = 254 nm) separates regioisomers.
- ¹H NMR integration of diagnostic peaks (e.g., benzyl protons) quantifies purity.
- Reference standards (e.g., EP-grade impurities) validate analytical methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
